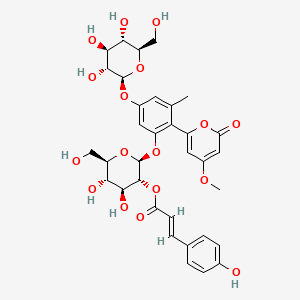
Aloenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe species, particularly Aloe hijazensis . It is known for its neuroprotective activity against glutamate-induced neuronal death in HT22 cells . This compound belongs to the class of anthraquinone glycosides, which are characterized by the presence of an anthraquinone skeleton modified by the addition of a sugar molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Aloenin B involves the extraction from Aloe species using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used for the quantitative determination and purification of this compound . The extraction process typically involves the use of solvents such as ethanol or methanol, followed by chromatographic separation to isolate the compound with high purity .
Industrial Production Methods: The yield and purity of this compound can be optimized by controlling the extraction conditions and using high-efficiency chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Aloenin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the anthraquinone skeleton and the glycosidic linkage .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce reduced forms of the glycoside .
Applications De Recherche Scientifique
Aloenin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the study of anthraquinone glycosides . In biology, this compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . In medicine, it has shown inhibitory activities against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Staphylococcus epidermidis, and Shigella sonnei . Additionally, this compound is explored for its potential use in the development of new antibacterial agents .
Mécanisme D'action
The mechanism of action of Aloenin B involves its interaction with molecular targets and pathways associated with neuroprotection and antibacterial activity. In neuroprotection, this compound exerts its effects by inhibiting glutamate-induced neuronal death, possibly through the modulation of oxidative stress and apoptosis pathways . In antibacterial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Aloenin B is similar to other anthraquinone glycosides such as aloin A (barbaloin) and aloin B (isobarbaloin) . These compounds share a similar anthraquinone skeleton but differ in their glycosidic linkages and specific biological activities. This compound is unique in its potent neuroprotective and antibacterial properties, which distinguish it from other anthraquinone glycosides .
List of Similar Compounds:- Aloin A (Barbaloin)
- Aloin B (Isobarbaloin)
- Aloe emodin
- Chrysophanol
This compound stands out due to its specific neuroprotective and antibacterial activities, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
106533-41-9 |
|---|---|
Formule moléculaire |
C34H38O17 |
Poids moléculaire |
718.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-methoxy-6-oxopyran-2-yl)-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H38O17/c1-15-9-19(46-33-31(44)29(42)27(40)22(13-35)49-33)11-21(26(15)20-10-18(45-2)12-25(39)47-20)48-34-32(30(43)28(41)23(14-36)50-34)51-24(38)8-5-16-3-6-17(37)7-4-16/h3-12,22-23,27-37,40-44H,13-14H2,1-2H3/b8-5+/t22-,23-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
Clé InChI |
IZBGWXJOIXZDBF-WLFSTHIVSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


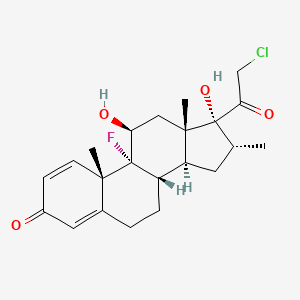
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)

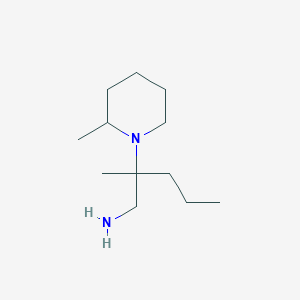
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
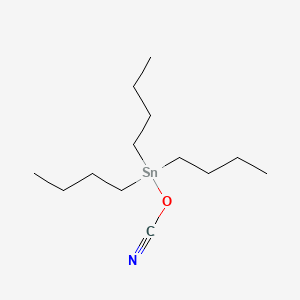
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)

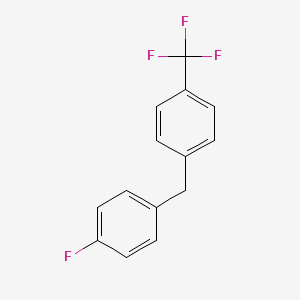
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)

